2-(2-Isopropyl-5-methylphenoxy)-N'-(4-methylbenzylidene)acetohydrazide
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Overview
Description
2-(2-Isopropyl-5-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an acetohydrazide group linked to a phenoxy moiety, which is further substituted with isopropyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropyl-5-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide typically involves the following steps:
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Formation of the Phenoxy Intermediate
Starting Material: 2-Isopropyl-5-methylphenol.
Reaction: The phenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2-(2-Isopropyl-5-methylphenoxy)acetic acid.
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Hydrazide Formation
Starting Material: 2-(2-Isopropyl-5-methylphenoxy)acetic acid.
Reaction: The acetic acid derivative is converted to its hydrazide form by reacting with hydrazine hydrate under reflux conditions.
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Schiff Base Formation
Starting Material: 2-(2-Isopropyl-5-methylphenoxy)acetohydrazide.
Reaction: The hydrazide is then condensed with 4-methylbenzaldehyde in ethanol, using an acid catalyst (e.g., acetic acid), to form the final product, 2-(2-Isopropyl-5-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the hydrazide group can lead to the formation of corresponding azides or nitriles.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction can convert the hydrazide to an amine or hydrazine derivative.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substitution reactions can modify the phenoxy or benzylidene moieties, leading to a variety of derivatives.
Common Reagents and Conditions
Solvents: Ethanol, methanol, dichloromethane, and water.
Catalysts: Acetic acid, sulfuric acid, and bases like sodium hydroxide.
Temperature: Reactions are typically conducted at room temperature to reflux conditions.
Scientific Research Applications
Chemistry
Ligand Design: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic or electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Studies have shown that hydrazide derivatives exhibit antimicrobial activity, making this compound a candidate for developing new antibiotics.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a basis for drug development.
Medicine
Anticancer Research: The compound’s structure suggests potential activity against cancer cells, and it could be investigated for cytotoxic properties.
Anti-inflammatory Agents: Hydrazides are known for their anti-inflammatory effects, and this compound could be explored for similar applications.
Industry
Polymer Additives: It can be used as an additive in polymer formulations to enhance properties like thermal stability and mechanical strength.
Dye Precursors: The compound may serve as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Isopropyl-5-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide involves its interaction with biological targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The phenoxy and benzylidene moieties contribute to the compound’s overall lipophilicity and ability to penetrate cell membranes, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(2-Isopropyl-5-methylphenoxy)acetohydrazide: Lacks the benzylidene group, which may affect its biological activity and chemical reactivity.
N’-(4-Methylbenzylidene)acetohydrazide: Lacks the phenoxy moiety, which could influence its solubility and interaction with biological targets.
2-(2-Isopropylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide: Similar structure but without the methyl group on the phenoxy ring, potentially altering its properties.
Uniqueness
The unique combination of the phenoxy, isopropyl, methyl, and benzylidene groups in 2-(2-Isopropyl-5-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide imparts distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions in biological systems and versatile reactivity in chemical synthesis, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
302909-75-7 |
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Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H24N2O2/c1-14(2)18-10-7-16(4)11-19(18)24-13-20(23)22-21-12-17-8-5-15(3)6-9-17/h5-12,14H,13H2,1-4H3,(H,22,23)/b21-12+ |
InChI Key |
OKXCEPCABBRLAA-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Origin of Product |
United States |
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